trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

Vue d'ensemble

Description

“trans-4-Aminomethylcyclohexanecarboxylic acid” is an organic compound with the linear formula H2NCH2C6H10CO2H . It is also known by several synonyms such as AMCA, AMCHA, HAKU, TAMCHA, and Tranexamic acid . It is used as a lysine analogue to characterize binding sites in plasminogen .

Molecular Structure Analysis

The molecular weight of “trans-4-Aminomethylcyclohexanecarboxylic acid” is 157.21 . The SMILES string is NC[C@H]1CCC@@HC(O)=O and the InChI is 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7- .Physical and Chemical Properties Analysis

“trans-4-Aminomethylcyclohexanecarboxylic acid” is a powder with a melting point greater than 300 °C (lit.) . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C). It is very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .Applications De Recherche Scientifique

Muconic Acid as a Starting Material for Synthesis

Muconic acid, a high value-added dicarboxylic acid, is gaining interest for its potential as a starting material in the synthesis of value-added products and as a monomer for specialty polymers. The review by Khalil et al. (2020) systematically overviews the production, synthesis routes, and valorization of muconic acid isomers, highlighting the chemistry involved in achieving successful isomerization and valorization into chemicals like adipic or terephthalic acids and MA polymers (Khalil et al., 2020).

Tranexamic Acid

Tranexamic acid, a synthetic derivative of the amino acid lysine, is known for its antifibrinolytic properties, acting by preventing the dissolution of the fibrin clot. Although this paper primarily discusses its medical applications, it provides insight into the chemical structure and function of tranexamic acid, which could be relevant for understanding the properties and potential applications of structurally related compounds (McCormack, 2012).

Chlorogenic Acid (CGA)

CGA is an abundant phenolic compound with a wide range of biological and pharmacological effects. Naveed et al. (2018) discuss its roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, and more. The review also emphasizes the role of CGA in modulating lipid metabolism and glucose, relevant for treating disorders like diabetes and obesity (Naveed et al., 2018).

18F-FACBC in Prostate Cancer

This systematic review and meta-analysis by Laudicella et al. (2019) investigates the diagnostic performance of 18F-FACBC PET/CT in detecting primary/recurrent prostate cancer. It provides insights into the application of similar compounds in diagnostic imaging and the potential for designing related compounds for specific diagnostic or therapeutic applications (Laudicella et al., 2019).

Biological Active Isomers of Conjugated Linoleic Acid

This presentation by Pariza et al. (2001) considers the physiological effects of CLA with respect to cis-9,trans-11 and trans-10,cis-12 CLA isomers. It discusses the specific biochemical mechanisms of CLA effects on body composition and growth/feed efficiency, providing insights into how similar compounds might interact with biological systems (Pariza et al., 2001).

Mécanisme D'action

Target of Action

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride is an antifibrinolytic agent . It primarily targets plasminogen, a protein involved in the breakdown of blood clots . By interacting with plasminogen, this compound plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

The compound this compound acts as a lysine analogue, which allows it to bind to plasminogen and inhibit its activation . This interaction prevents the conversion of plasminogen to plasmin, an enzyme that breaks down fibrin, a protein that forms the framework of blood clots . By inhibiting this conversion, the compound helps to prevent the degradation of fibrin and thus stabilizes blood clots .

Biochemical Pathways

The action of this compound affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it reduces the breakdown of fibrin, leading to the stabilization of blood clots . This can have downstream effects on other biochemical pathways, particularly those involved in wound healing and hemostasis.

Result of Action

The primary result of the action of this compound is the stabilization of blood clots . By inhibiting fibrinolysis, it helps to prevent excessive bleeding, making it potentially useful in various hemorrhagic conditions .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of plasminogen, an enzyme precursor that is converted to plasmin. Plasmin is responsible for degrading fibrin clots, and by inhibiting its formation, this compound helps maintain clot stability. This compound interacts with lysine-binding sites on plasminogen, preventing its activation and subsequent fibrinolysis .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in coagulation and wound healing. By inhibiting plasmin activity, this compound can reduce the degradation of extracellular matrix components, thereby promoting cell adhesion and tissue repair. Additionally, it may impact gene expression related to coagulation and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to lysine-binding sites on plasminogen. This binding prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. The compound’s antifibrinolytic effect is primarily due to its ability to block the interaction between plasminogen and fibrin, which is essential for clot degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. Studies have shown that its antifibrinolytic effects can persist for several hours to days, depending on the experimental conditions. Long-term exposure to the compound may lead to changes in cellular function, including altered gene expression and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, it may exhibit cytotoxicity, particularly to cartilage, tendon, and synovial tissues. Studies have shown that concentrations above 20 mg/ml can be toxic to these tissues, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to coagulation and fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, inhibiting their activity and preventing fibrin degradation. The compound’s antifibrinolytic action helps maintain hemostasis by stabilizing blood clots and reducing excessive bleeding .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in areas with high fibrinolytic activity, such as wound sites and areas of inflammation. The compound’s distribution is influenced by its affinity for lysine-binding sites on plasminogen, which facilitates its localization to target tissues .

Subcellular Localization

This compound is primarily localized in the extracellular matrix and on the surface of cells involved in coagulation and wound healing. Its activity is directed by targeting signals that guide it to areas with active fibrinolysis. Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and function .

Propriétés

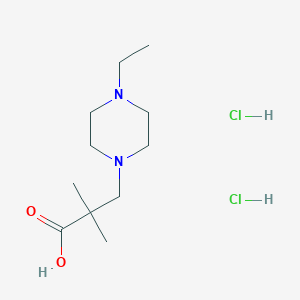

IUPAC Name |

4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOGOMZHSMFEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

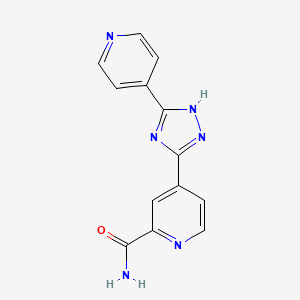

![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)